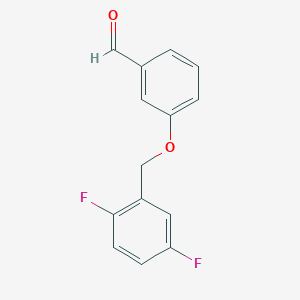

3-(2,5-Difluorobenzyloxy)benzaldehyde

Description

3-(2,5-Difluorobenzyloxy)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted at the 3-position with a 2,5-difluorobenzyloxy group. This compound combines the reactivity of an aldehyde functional group with the steric and electronic effects of the difluorinated benzyl ether moiety. The fluorine atoms at the 2- and 5-positions of the benzyl group introduce electron-withdrawing effects, which can modulate the compound’s reactivity, solubility, and stability. It is primarily used in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where fluorinated aromatic systems are valued for their metabolic stability and bioavailability .

Properties

IUPAC Name |

3-[(2,5-difluorophenyl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-4-5-14(16)11(7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLKGGVUVABEDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=C(C=CC(=C2)F)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorobenzyloxy)benzaldehyde typically involves the reaction of 2,5-difluorobenzyl alcohol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an oxirane intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of 3-(2,5-Difluorobenzyloxy)benzaldehyde may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Difluorobenzyloxy)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under appropriate conditions.

Major Products Formed:

Oxidation: The oxidation of 3-(2,5-Difluorobenzyloxy)benzaldehyde can yield carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions typically produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various derivatives, such as halogenated or alkylated products.

Scientific Research Applications

Organic Synthesis

3-(2,5-Difluorobenzyloxy)benzaldehyde serves as an important intermediate in the synthesis of various organic compounds. It is utilized in preparing pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the difluorobenzyloxy group. This compound can participate in various chemical reactions, including:

- Substitution Reactions : The difluoro group enhances reactivity, allowing for substitution with nucleophiles.

- Reduction Reactions : The aldehyde functional group can be reduced to alcohols using reducing agents like sodium borohydride.

- Oxidation Reactions : It can be oxidized to form carboxylic acids under specific conditions.

Research indicates that 3-(2,5-Difluorobenzyloxy)benzaldehyde exhibits notable biological activities:

- Antitumor Activity : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, making it a candidate for further drug development against various cancers .

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Pharmaceutical Development

The compound is being explored for its potential as a building block in drug discovery:

- Targeting Biological Pathways : Its ability to interact with specific protein targets makes it valuable in developing drugs aimed at modulating biological pathways associated with diseases such as diabetes and cancer .

- Novel Drug Formulations : Researchers are investigating its use in creating novel formulations that enhance bioavailability and therapeutic efficacy.

Case Study 1: Antitumor Activity

A study conducted on various derivatives of 3-(2,5-Difluorobenzyloxy)benzaldehyde demonstrated significant antitumor activity against breast cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression .

Case Study 2: Enzyme Inhibition

In another study focused on enzyme inhibition, derivatives were tested for their efficacy against aromatase and steroid sulfatase enzymes. Results indicated that certain modifications of the compound exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents for hormone-dependent cancers .

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate in drug synthesis | Used in multiple synthetic pathways |

| Biological Activity | Antitumor agent | Induces apoptosis in cancer cells |

| Pharmaceutical Development | Building block for new drugs | Enhances bioavailability and efficacy |

| Enzyme Inhibition | Inhibitor of aromatase | Low nanomolar IC50 values observed |

Mechanism of Action

The mechanism by which 3-(2,5-Difluorobenzyloxy)benzaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may act as a ligand for certain receptors, binding to them and modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

3-Hydroxybenzaldehyde (Compound f in ) : Lacks the 2,5-difluorobenzyloxy group, featuring instead a hydroxyl group at the 3-position. The absence of fluorine atoms and the benzyl ether linkage reduces its lipophilicity and alters its reactivity in nucleophilic substitution or oxidation reactions .

3,5-Difluoro-2-hydroxybenzaldehyde (): Contains hydroxyl and fluorine substituents but differs in substitution pattern (3,5-difluoro vs. 2,5-difluoro) and lacks the benzyloxy group.

Reactivity and Stability

- Oxidation Behavior: 3-(2,5-Difluorobenzyloxy)benzaldehyde is expected to undergo aldehyde-specific reactions (e.g., nucleophilic additions, condensations). In contrast, benzaldehyde derivatives (e.g., benzaldehyde itself, as in ) are prone to oxidation, forming benzoic acid. However, the presence of the 2,5-difluorobenzyloxy group in the target compound may hinder such pathways due to steric shielding or electronic effects .

- Hydrolysis Resistance: The benzyl ether linkage in 3-(2,5-Difluorobenzyloxy)benzaldehyde likely confers greater resistance to hydrolysis compared to esters or acetals in analogs like 1-(3-Hydroxybenzoyl)-2-methylisoquinolin-6(2H)-one (Compound g in ).

Physicochemical Properties

| Property | 3-(2,5-Difluorobenzyloxy)benzaldehyde | 3-Hydroxybenzaldehyde | 3,5-Difluoro-2-hydroxybenzaldehyde |

|---|---|---|---|

| Lipophilicity (LogP) | High (due to fluorine and benzyloxy) | Moderate (hydroxyl) | Moderate (hydroxyl + fluorine) |

| Solubility | Low in polar solvents | High in polar solvents | Moderate in polar solvents |

| Electron Effects | Strong electron-withdrawing (F) | Electron-donating (OH) | Mixed (F and OH) |

Commercial Availability

In contrast, 3,5-Difluoro-2-hydroxybenzaldehyde remains available for custom synthesis (), reflecting its broader applicability in medicinal chemistry .

Biological Activity

3-(2,5-Difluorobenzyloxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological diseases and as a modulator of various enzymatic activities. This article explores the biological activity of this compound based on recent research findings, highlighting its mechanisms of action, efficacy against specific targets, and potential therapeutic applications.

Structural Overview

3-(2,5-Difluorobenzyloxy)benzaldehyde features a benzaldehyde moiety substituted with a difluorobenzyloxy group. This structural configuration may contribute to its interaction with biological targets, influencing its pharmacological profile.

Inhibition of Enzymatic Activity

Recent studies have indicated that 3-(2,5-Difluorobenzyloxy)benzaldehyde exhibits significant inhibitory effects on key enzymes involved in neurodegenerative processes:

- BACE-1 Inhibition : BACE-1 (beta-site amyloid precursor protein cleaving enzyme 1) is a critical enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Research has shown that derivatives of benzaldehyde can inhibit BACE-1 activity at nanomolar concentrations, suggesting that 3-(2,5-Difluorobenzyloxy)benzaldehyde may also possess similar inhibitory properties .

- GSK-3β Modulation : Glycogen synthase kinase 3 beta (GSK-3β) is another target in Alzheimer's disease therapy. Inhibitors of GSK-3β can reduce tau phosphorylation and amyloid-beta production. The compound's structural analogs have demonstrated varying degrees of GSK-3β inhibition, indicating that modifications to the benzaldehyde structure can enhance its efficacy against this target .

Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production and is a target for skin whitening agents. Studies have shown that certain analogs related to 3-(2,5-Difluorobenzyloxy)benzaldehyde exhibit potent tyrosinase inhibitory activity. For instance, one analog demonstrated an IC50 value of 1.12 µM, significantly stronger than the commonly used kojic acid (IC50 = 24.09 µM) . This suggests that 3-(2,5-Difluorobenzyloxy)benzaldehyde could be explored for cosmetic applications aimed at reducing hyperpigmentation.

Cytotoxicity and Safety Profile

The safety profile of 3-(2,5-Difluorobenzyloxy)benzaldehyde has been evaluated in various cellular models. In vitro studies using B16F10 murine melanoma cells showed that several analogs did not exhibit cytotoxicity at concentrations up to 20 µM over 48 to 72 hours . However, some derivatives displayed concentration-dependent cytotoxic effects, necessitating further investigation into their safety profiles before clinical application.

Case Study: Neuroprotective Effects

A study investigating the neuroprotective effects of benzaldehyde derivatives found that compounds with similar structural features to 3-(2,5-Difluorobenzyloxy)benzaldehyde reduced oxidative stress markers in neuronal cell lines. These findings suggest potential applications in neuroprotection against oxidative damage associated with neurodegenerative diseases .

Comparative Efficacy Table

| Compound | Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| 3-(2,5-Difluorobenzyloxy)benzaldehyde | BACE-1 | <10 | Potent inhibitor; potential for AD treatment |

| Analog 1 | GSK-3β | 0.53 | More potent than curcumin |

| Kojic Acid | Tyrosinase | 24.09 | Standard reference |

| Analog with difluoro substitution | Tyrosinase | 1.12 | Stronger than kojic acid |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.